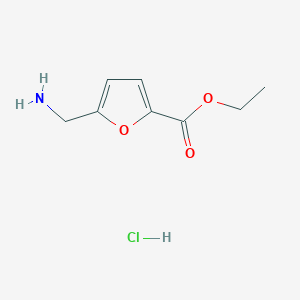
Di-mu-chlorobis(2'-amino-1,1'-biphenyl-2-yl-C,N)dipalladium(II)
Descripción general
Descripción
“Di-mu-chlorobis(2’-amino-1,1’-biphenyl-2-yl-C,N)dipalladium(II)” is a chemical compound with the CAS number 847616-85-7 . It is a palladium complex with two 2’-amino-1,1’-biphenyl ligands and two chloride ions .
Molecular Structure Analysis
The molecular formula of “Di-mu-chlorobis(2’-amino-1,1’-biphenyl-2-yl-C,N)dipalladium(II)” is C24H20Cl2N2Pd2 . The InChI string representation of its structure is InChI=1S/2C12H10N.2ClH.2Pd/c2*13-12-9-5-4-8-11 (12)10-6-2-1-3-7-10;;;;/h2*1-6,8-9H,13H2;2*1H;;/q;;;;2*+1/p-2 .
Physical And Chemical Properties Analysis
The melting point of “Di-mu-chlorobis(2’-amino-1,1’-biphenyl-2-yl-C,N)dipalladium(II)” is reported to be 207°C . Its molecular weight is 620.2 g/mol .
Aplicaciones Científicas De Investigación
Buchwald-Hartwig Cross Coupling Reaction
This compound serves as a catalyst in the Buchwald-Hartwig cross coupling reaction, which is a powerful method for forming carbon-nitrogen bonds. This reaction is widely used in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals. The presence of the biphenyl-2-yl ligand in the catalyst structure may enhance the reaction rate and selectivity .
Heck Reaction
In the Heck reaction, this palladium catalyst facilitates the arylation of alkenes. This is a valuable transformation in organic synthesis, particularly in the construction of carbon-carbon bonds in the production of fine chemicals and materials .
Hiyama Coupling
The compound is utilized in Hiyama coupling reactions, which involve the cross-coupling of organosilanes with organic halides. This reaction is essential for creating diverse biaryls and heteroaryls, which are core structures in many bioactive molecules .
Negishi Coupling
As a catalyst, it is involved in Negishi coupling, a prominent method for forming carbon-carbon bonds by coupling alkyl or aryl zinc compounds with organic halides. This technique is particularly useful for synthesizing complex organic molecules with high precision .
Sonogashira Coupling
The compound acts as a catalyst in Sonogashira coupling, a reaction that forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This reaction is instrumental in the synthesis of conjugated enynes, which are prevalent in natural products and materials science .
Stille Coupling
In Stille coupling reactions, this palladium catalyst aids in the formation of carbon-carbon bonds between organotin compounds and organic halides. This method is highly valued for its tolerance of various functional groups and its ability to couple a wide range of substrates .
Suzuki-Miyaura Coupling
This compound is also a catalyst for Suzuki-Miyaura coupling, which is a cornerstone reaction in cross-coupling chemistry. It is extensively used for forming biaryl compounds, which are essential in many areas, including pharmaceuticals and organic electronics .
Cross Couplings
Beyond the specific reactions mentioned, this palladium catalyst is generally applicable to various cross-coupling reactions. These reactions are fundamental in modern synthetic chemistry for constructing complex molecules from simpler components .
Safety and Hazards
Propiedades
IUPAC Name |
palladium(2+);2-phenylaniline;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H10N.2ClH.2Pd/c2*13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;;;/h2*1-6,8-9H,13H2;2*1H;;/q2*-1;;;2*+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAYRDJYFJKAML-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C([C-]=C1)C2=CC=CC=C2N.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Cl-].[Cl-].[Pd+2].[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N2Pd2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-mu-chlorobis(2'-amino-1,1'-biphenyl-2-yl-C,N)dipalladium(II) | |
CAS RN |
847616-85-7 | |
| Record name | Di-mu-chlorobis(2'-amino-1,1'-biphenyl-2-yl-C,N)dipalladium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Oxo-1,2-dihydropyrido[2,3-b]pyrazine-3-carboxylic acid](/img/structure/B1454960.png)
![2-[(4-Bromobut-2-en-1-yl)oxy]oxane](/img/structure/B1454961.png)
![5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1454962.png)


![7-Chloro-6-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1454967.png)

![2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1454972.png)


![2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1454975.png)

